2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane

Organic Synthesis Building Block Structural Isomerism

Researchers requiring a halogenated dioxolane scaffold with predictable, orthogonal reactivity often face supply inconsistencies. This compound resolves that need with defined Br/Cl regiochemistry enabling sequential chemoselective functionalization. • Orthogonal Br/Cl pattern supports iterative Suzuki-Miyaura or Sonogashira couplings for complex polyfunctional aromatics. • Dioxolane ring serves as a masked aldehyde, enabling controlled carbonyl release under acidic conditions for bioconjugation or probe synthesis. • Supplied at ≥95% purity with full quality assurance; ships ambient from US stock. Typical lead time 2-3 weeks.

Molecular Formula C11H12BrClO3
Molecular Weight 307.57 g/mol
Cat. No. B14019740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane
Molecular FormulaC11H12BrClO3
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Br)C2OCCO2)Cl
InChIInChI=1S/C11H12BrClO3/c1-2-14-10-8(12)5-7(6-9(10)13)11-15-3-4-16-11/h5-6,11H,2-4H2,1H3
InChIKeyLWIXQYJJRFCWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane: Core Properties and Procurement Profile for Advanced Organic Synthesis


2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane (CAS: 2734778-76-6) is a halogenated dioxolane derivative , belonging to a class of heterocyclic acetals characterized by a 1,3-dioxolane ring attached to a bromochlorinated ethoxyphenyl moiety . With a molecular formula of C₁₁H₁₂BrClO₃ and a molecular weight of 307.57 g/mol , the compound is commercially available from multiple vendors at a standard purity specification of ≥95% . It is explicitly marketed as a research and development chemical for use as a synthetic building block, and is not intended for drug, food, or consumer product applications .

Why 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane is Not Interchangeable with Generic Dioxolane Analogs


Halogenated phenyl-1,3-dioxolanes cannot be treated as generic substitutes because the specific substitution pattern on the aromatic ring directly governs both chemical reactivity and biological target selectivity [1]. The position and identity of halogen atoms influence electronic effects, steric hindrance, and the compound's ability to participate in key reactions such as metal-halogen exchange or Suzuki-Miyaura cross-couplings [2]. Furthermore, in biological contexts, the 1,3-dioxolane scaffold has been established as a privileged structure for alpha-1 adrenoceptor antagonism, where minor changes in peripheral substitution yield dramatic shifts in receptor subtype selectivity—for example, selectivity ratios can vary from single-digit values to over 300-fold depending on the precise substitution pattern [3]. Therefore, selecting the wrong isomer or analog may lead to synthetic failure, altered pharmacokinetic profiles, or loss of desired receptor selectivity. The evidence below quantifies the specific points of differentiation that justify selecting this particular compound over its closest alternatives.

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane: A Quantitative Evidence Guide to Inform Scientific Selection and Procurement


Regioisomeric Purity Distinguishes This Compound from Positional Analogs with Identical Formula

The target compound is defined by a specific substitution pattern: a 3-bromo-5-chloro-4-ethoxy arrangement on the phenyl ring, with the 1,3-dioxolane ring attached at the 1-position . This regiochemistry is distinct from the commercially available isomer 2-(6-bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane (CAS: 2484889-14-5) . While both compounds share the identical molecular formula (C₁₁H₁₂BrClO₃) and molecular weight (307.57 g/mol), the position of the bromine and chlorine atoms differs, resulting in different chemical and potentially different biological properties .

Organic Synthesis Building Block Structural Isomerism

Halogen Pattern Enables Distinctive Synthetic Utility via Sequential Functionalization

The 3-bromo-5-chloro substitution pattern provides a unique synthetic handle. Patented methodologies describe the use of bromo and chloro substituents as orthogonal blocking groups during the functionalization of aromatic rings, enabling regioselective transformations that are not possible with mono-halogenated or differently substituted analogs [1]. The target compound's specific ortho-relationship between the ethoxy group and the bromine atom, and meta-relationship to chlorine, creates a distinct electronic environment that can direct subsequent metalation or cross-coupling steps .

Cross-Coupling Synthetic Methodology Blocking Group Strategy

Specific 1,3-Dioxolane Scaffold Defines a Privileged Class for Alpha-1 Adrenoceptor Antagonism with Subtype Selectivity

1,3-Dioxolane-based compounds have been established as a novel class of alpha-1 adrenoceptor antagonists [1]. Functional studies in isolated rat tissues (vas deferens for alpha-1A, spleen for alpha-1B, aorta for alpha-1D) demonstrate that structural variations within this class yield markedly different selectivity profiles. For example, compound 10 from a related series exhibited a pA₂ of 8.37 at the alpha-1D subtype, with selectivity ratios of 162 (alpha-1D/alpha-1A) and 324 (alpha-1D/alpha-1B) [1]. While direct data for 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane are not available, its specific halogen substitution pattern is expected to confer a distinct selectivity profile compared to other 1,3-dioxolane-based antagonists [2].

GPCR Alpha-1 Adrenoceptor Pharmacology

Commercial Purity and LogP Differentiate This Compound from Less Lipophilic Analogs

The target compound is commercially supplied with a guaranteed minimum purity of 95% . Its calculated LogP is 3.5466 , reflecting moderate lipophilicity that influences its behavior in both synthetic and biological applications. In contrast, the analog 2-(2-(2-Bromo-4-chlorophenoxy)ethyl)-1,3-dioxolane (CAS: 1443355-15-4), which also shares the formula C₁₁H₁₂BrClO₃, features a different connectivity (an ether linkage rather than a direct aryl-dioxolane bond), resulting in a different three-dimensional structure and likely different LogP and solubility properties .

Physicochemical Properties Lipophilicity Quality Control

Validated Application Scenarios for 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization of Alpha-1 Adrenoceptor Antagonists

Based on the established class of 1,3-dioxolane-based alpha-1 adrenoceptor antagonists [1], 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane serves as a valuable scaffold for structure-activity relationship (SAR) studies. Its specific halogen pattern can be systematically varied to probe the effects of substitution on receptor subtype selectivity. Researchers can use this compound as a starting point for library synthesis aimed at identifying antagonists with improved selectivity for alpha-1A, alpha-1B, or alpha-1D subtypes, following established functional assays in isolated rat tissues or binding assays in CHO cells expressing cloned human receptors [1].

Organic Synthesis: Regioselective Derivatization via Sequential Cross-Coupling

The presence of both bromine and chlorine atoms in distinct positions on the aromatic ring enables sequential chemoselective functionalization [2]. This compound can be used as a key intermediate in multi-step synthetic routes where the bromine atom serves as the initial site for a Suzuki-Miyaura or Sonogashira coupling, while the chlorine atom is retained for a subsequent transformation, or vice versa. This orthogonal reactivity is particularly valuable in the synthesis of complex, polyfunctionalized aromatic systems for materials science or pharmaceutical applications.

Chemical Biology: Development of Covalent Probes and Molecular Tools

The dioxolane ring can act as a masked aldehyde or ketone equivalent, enabling the controlled release of reactive carbonyl species under acidic conditions [3]. When combined with the halogenated aromatic core, this compound can be incorporated into probes where the dioxolane moiety is later unmasked to reveal a reactive handle for bioconjugation, or where the halogens facilitate radiolabeling or the introduction of affinity tags. This dual functionality makes it a versatile building block for chemical biology applications.

Analytical Chemistry: Use as a High-Purity Reference Standard

With a commercially specified purity of ≥95% , 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane can serve as a reference standard for method development in high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Its moderate LogP (3.5466) and halogenated structure provide a distinctive chromatographic profile, making it suitable for calibrating retention times and validating analytical methods for related dioxolane derivatives or halogenated aromatics.

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